1-Fluoro-4-methyl-2-(sulfinylamino)benzene
CAS No.: 1785759-41-2
Cat. No.: VC2731755
Molecular Formula: C7H6FNOS
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785759-41-2 |
|---|---|
| Molecular Formula | C7H6FNOS |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 1-fluoro-4-methyl-2-(sulfinylamino)benzene |
| Standard InChI | InChI=1S/C7H6FNOS/c1-5-2-3-6(8)7(4-5)9-11-10/h2-4H,1H3 |
| Standard InChI Key | IKXYUFHEXWXTRV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)F)N=S=O |
| Canonical SMILES | CC1=CC(=C(C=C1)F)N=S=O |
Introduction
1-Fluoro-4-methyl-2-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H6FNOS and a molar mass of 171.19 g/mol . It is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a sulfinylamino group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthetic Routes
1-Fluoro-4-methyl-2-(sulfinylamino)benzene can be synthesized through several methods:
-
Nitration and Reduction: Starting with 1-fluoro-4-methylbenzene, a nitro group can be introduced through nitration. This nitro group can then be reduced to an amino group.
-
Sulfinylation: The amino group can be further modified by introducing a sulfinyl group through sulfinylation reactions.
Chemical Reactions
This compound can undergo various chemical reactions:
-
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents like iron or hydrogen gas.
-
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Applications and Research Findings
1-Fluoro-4-methyl-2-(sulfinylamino)benzene has several applications in scientific research:
-
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
-
Biology: Studied for its potential biological activity and interactions with biomolecules.
-
Medicine: Investigated for its therapeutic potential in drug development.
Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume